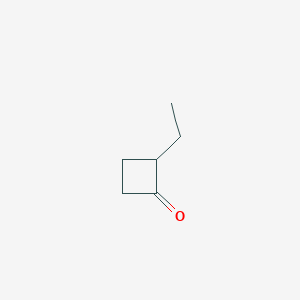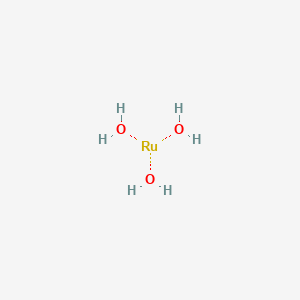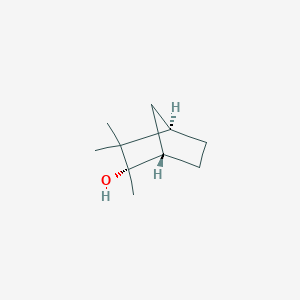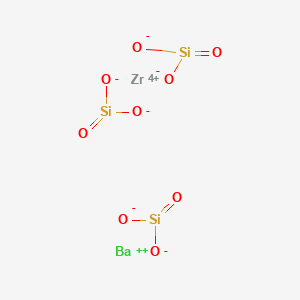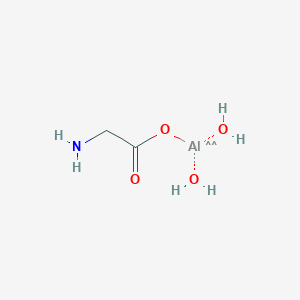
Dihydroxyaluminium aminoacétate
Vue d'ensemble
Description
Dihydroxyaluminum aminoacetate, also known as Dihydroxyaluminum aminoacetate, is a useful research compound. Its molecular formula is C2H6AlNO4 and its molecular weight is 137.07 g/mol. The purity is usually 95%.
The exact mass of the compound Dihydroxyaluminum aminoacetate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Electrolytes - Ions - Anions - Hydroxides - Aluminum Hydroxide - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Buffering. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality Dihydroxyaluminum aminoacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dihydroxyaluminum aminoacetate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Analyse complète des applications du dihydroxyaluminium aminoacétate
Le this compound, également connu sous le nom de (2-Aminoacétoxy)dihydroxyaluminium, est un composé ayant une variété d’applications dans différents domaines scientifiques. Vous trouverez ci-dessous une analyse détaillée de ses applications uniques dans six domaines distincts de la recherche.
Applications pharmaceutiques : Antiacide : Le this compound est principalement utilisé comme antiacide dans l’industrie pharmaceutique . Il neutralise l’acide gastrique et soulage les symptômes associés aux ulcères peptiques et à la maladie de reflux gastro-œsophagien (MRGE). Son efficacité en tant qu’antiacide est bien documentée, et il est souvent inclus dans les médicaments en vente libre pour les brûlures d’estomac et l’indigestion.
Recherche médicale : Protection de la muqueuse gastrique : En recherche médicale, le this compound sert d’agent protecteur de la muqueuse gastrique . Il aide à maintenir l’équilibre du pH de l’estomac, ce qui est crucial pour protéger la muqueuse gastrique de l’érosion due aux sécrétions acides. Cette propriété est particulièrement bénéfique dans le développement de traitements pour les ulcères d’estomac et les affections gastro-intestinales associées.
Applications industrielles : Agent de réticulation : Le composé trouve une utilisation industrielle comme agent de réticulation dans la production de polymères . En reliant les chaînes de polymères, le this compound améliore les propriétés physiques des matériaux, telles que leur élasticité et leur résistance. Cette application est importante dans la fabrication de dispositifs médicaux et d’autres produits à base de polymères.
Agriculture : Régulateur du pH du sol : Bien que les résultats de recherche ne le mentionnent pas directement, des composés comme le this compound peuvent potentiellement être utilisés en agriculture pour réguler le pH du sol. En ajustant l’acidité ou l’alcalinité du sol, il pourrait aider à créer des conditions optimales pour la croissance des plantes. Cette application nécessiterait des recherches supplémentaires pour établir son efficacité et sa sécurité pour une utilisation en agriculture.
Sciences de l’environnement : Traitement de l’eau : En sciences de l’environnement, le this compound pourrait être utilisé dans les processus de traitement de l’eau. Sa capacité à neutraliser les acides pourrait le rendre utile dans le traitement des eaux usées acides, contribuant à maintenir un pH neutre et à prévenir la corrosion dans les systèmes d’eau. Cette application serait une extension de ses propriétés antiacides et pourrait contribuer aux efforts de protection de l’environnement.
Sciences de l’alimentation : Additif alimentaire : Le this compound peut également avoir des applications en sciences de l’alimentation comme additif alimentaire . Ses capacités de tamponnage pourraient être utilisées pour stabiliser le pH des produits alimentaires, améliorant ainsi leur durée de conservation et leur sécurité. Cependant, son utilisation dans les aliments serait soumise à l’approbation réglementaire et aux évaluations de sécurité pour s’assurer qu’elle ne présente aucun risque pour la santé.
Science des matériaux : Stabilisation des polymères : Enfin, en science des matériaux, le this compound est utilisé pour stabiliser les polymères. Il agit comme agent tampon dans les formulations de polymères, ce qui peut être essentiel pour contrôler le processus de polymérisation et garantir la qualité du produit final . Cette application est particulièrement pertinente dans le développement de nouveaux matériaux possédant des propriétés mécaniques et chimiques spécifiques.
Mécanisme D'action
Target of Action
Dihydroxyaluminum aminoacetate, also known as (2-Aminoacetoxy)dihydroxyaluminum, is primarily used as an antacid . The primary target of this compound is the excess acid in the stomach. By neutralizing the stomach acid, it helps to alleviate symptoms associated with conditions like heartburn .
Mode of Action
The compound works by interacting with gastric acid in the stomach. It neutralizes the acid, thereby reducing the overall acidity of the stomach content. This action helps to alleviate discomfort and pain associated with excess stomach acid .
Biochemical Pathways
More research is needed to fully understand the biochemical pathways involved .
Result of Action
The primary result of dihydroxyaluminum aminoacetate’s action is the reduction of stomach acidity. This leads to relief from symptoms associated with conditions like heartburn and acid indigestion .
Action Environment
The action of dihydroxyaluminum aminoacetate is influenced by the environment in the stomach. The presence of food can affect the compound’s efficacy, as food can buffer stomach acid and potentially reduce the need for the antacid. Additionally, the compound’s stability may be affected by factors such as temperature and pH .
Propriétés
InChI |
InChI=1S/C2H5NO2.Al.2H2O/c3-1-2(4)5;;;/h1,3H2,(H,4,5);;2*1H2/q;+1;;/p-1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNPZEHAODHBPZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O[Al])N.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8AlNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51484-68-5 (proacid), 13682-92-3 (Parent) | |
| Record name | Dihydroxyaluminum aminoacetate anhydrous [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013682923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prodexin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051484685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3044546 | |
| Record name | Dihydroxyaluminium glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13682-92-3, 41354-48-7, 51484-68-5 | |
| Record name | Dihydroxyaluminum aminoacetate anhydrous [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013682923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydroxyaluminum aminoacetate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041354487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prodexin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051484685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydroxyaluminium glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydroxyaluminium glycinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.798 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Aluminum, (glycinato-N,O)dihydroxy-, hydrate, (T-4) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Aluminium Glycinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


